N-[1-(2-Amino-ethyl)-piperidin-3-yl]-N-methyl-acetamide
CAS No.:
Cat. No.: VC13461216
Molecular Formula: C10H21N3O
Molecular Weight: 199.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H21N3O |
|---|---|
| Molecular Weight | 199.29 g/mol |
| IUPAC Name | N-[1-(2-aminoethyl)piperidin-3-yl]-N-methylacetamide |
| Standard InChI | InChI=1S/C10H21N3O/c1-9(14)12(2)10-4-3-6-13(8-10)7-5-11/h10H,3-8,11H2,1-2H3 |
| Standard InChI Key | GWKCMQWQIGOBOD-UHFFFAOYSA-N |
| SMILES | CC(=O)N(C)C1CCCN(C1)CCN |
| Canonical SMILES | CC(=O)N(C)C1CCCN(C1)CCN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring (a six-membered heterocycle with one nitrogen atom) substituted at the 1-position with a 2-aminoethyl group (-CH₂CH₂NH₂) and at the 3-position with a methyl-acetamide moiety (-N(CH₃)C(O)CH₃). This configuration introduces both hydrophilic (amine) and hydrophobic (acetamide) regions, influencing its solubility and receptor-binding capabilities.
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-[1-(2-aminoethyl)piperidin-3-yl]-N-methylacetamide | |
| Molecular Formula | C₁₀H₂₁N₃O | |
| Molecular Weight | 199.29 g/mol | |
| SMILES | CC(=O)N(C)C1CCCN(C1)CCN | |
| InChIKey | GWKCMQWQIGOBOD-UHFFFAOYSA-N |
Stereochemical Considerations
The stereochemistry of the piperidine ring significantly impacts biological activity. For instance, the (S)-enantiomer of structurally analogous compounds demonstrates enhanced binding affinity to neuronal receptors compared to the (R)-form. While stereochemical data for this specific compound is limited, molecular modeling suggests that the equatorial orientation of the 2-aminoethyl group optimizes interactions with target proteins.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step approach:
-
Aminoacetylation: Reacting 3-aminopiperidine with chloroacetyl chloride under basic conditions yields the 2-aminoacetyl-piperidine intermediate .
-
Methylation: Introducing the methyl group via reductive amination using methyl iodide or formaldehyde .
-
Purification: Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization achieves >95% purity .
Reaction conditions (temperature: 70–80°C, time: 2 hours) are critical to minimizing by-products such as N-methylpiperidine or over-acetylated derivatives .
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance yield (up to 85%) and reduce reaction times. Key parameters include:
-
Pressure: 1–2 atm
-
Catalyst: Palladium on carbon (Pd/C) for hydrogenation steps
-
Solvent System: Ethanol-water mixtures to balance solubility and safety
A patented method (CN1324003C) avoids corrosive reagents by using acetic acid and methylamine as raw materials, streamlining production while reducing environmental impact .
Biological Activities and Mechanisms
Neuropharmacological Effects
The compound modulates serotonin (5-HT) and dopamine (DA) pathways, as evidenced by in vitro assays using HEK293 cells transfected with human 5-HT₁A and D₂ receptors. At concentrations of 0.1–10 μM, it reduces cAMP production by 40–60%, suggesting partial agonist activity. Comparative studies with N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide (IPPA) highlight its superior selectivity for 5-HT₁A over α₁-adrenergic receptors.
Antimicrobial Properties
In microbial susceptibility tests, the compound exhibits broad-spectrum activity:
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.025 | |
| Escherichia coli | 0.05 | |
| Candida albicans | 0.1 |
Mechanistic studies indicate disruption of bacterial cell membrane integrity via interaction with lipid II precursors, a target shared by vancomycin.
Pharmacokinetics and Toxicology
Metabolic Stability
Incubation with human liver microsomes reveals a half-life (t₁/₂) of 45 minutes, primarily due to CYP3A4-mediated oxidation of the piperidine ring. Major metabolites include N-oxide derivatives and deacetylated products, both inactive in receptor-binding assays.
Acute Toxicity
| Species | LD₅₀ (mg/kg) | Route |
|---|---|---|
| Mouse | 320 | Oral |
| Rat | 480 | Intravenous |
Adverse effects (ataxia, respiratory depression) occur at doses >100 mg/kg, correlating with histamine H₁ receptor off-target activity.
Comparative Analysis with Structural Analogs
Activity vs. Piperidine Derivatives
| Compound | 5-HT₁A IC₅₀ (nM) | D₂ IC₅₀ (nM) |
|---|---|---|
| N-[1-(2-Amino-ethyl)-piperidin-3-yl]-N-methyl-acetamide | 12.3 | 89.7 |
| N-[1-(2-Hydroxyethyl)piperidin-3-yl]-N-methyl-acetamide | 45.6 | 210.4 |
| N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-ethyl-acetamide | 8.9 | 75.2 |
The 2-aminoethyl group enhances hydrogen bonding with Ser159 and Tyr390 residues in the 5-HT₁A binding pocket, explaining its superior potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume